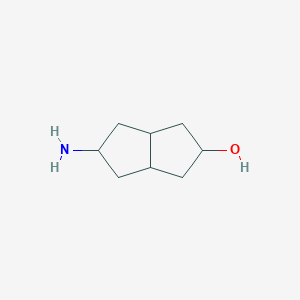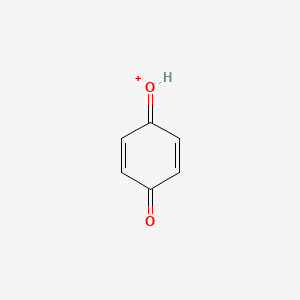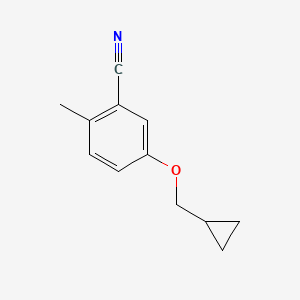
5-(Cyclopropylmethoxy)-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethoxy)-2-methylbenzonitrile: is an organic compound that features a cyclopropylmethoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2-methylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzonitrile.
Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2-methylbenzonitrile with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Cyclopropylmethoxy)-2-methylbenzonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group can be substituted with other functional groups using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Br2 in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-(Cyclopropylmethoxy)-2-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclopropylmethoxy group can influence the binding affinity and selectivity of the compound for its target, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Methylbenzonitrile: Lacks the cyclopropylmethoxy group, making it less versatile in certain applications.
Cyclopropylmethoxybenzene: Lacks the nitrile group, which reduces its reactivity in certain chemical reactions.
2-Methyl-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical and biological properties.
Uniqueness: 5-(Cyclopropylmethoxy)-2-methylbenzonitrile is unique due to the presence of both the cyclopropylmethoxy and nitrile groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-2-methylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-2-5-12(6-11(9)7-13)14-8-10-3-4-10/h2,5-6,10H,3-4,8H2,1H3 |
InChI Key |
AXNGXZDVIPLLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


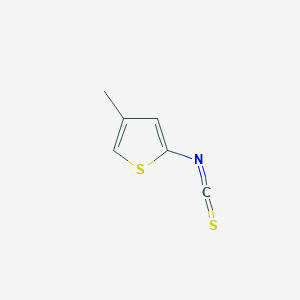
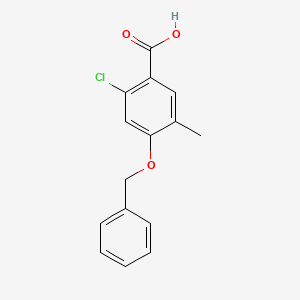
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
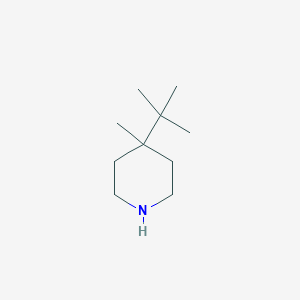
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

